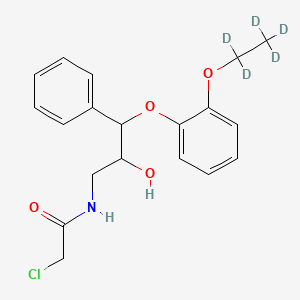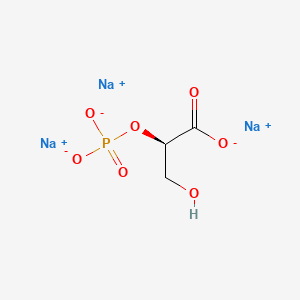
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in scientific research due to its involvement in metabolic processes and its utility in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This can be achieved through enzymatic or chemical methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where enzymes like phosphoglycerate kinase are used to catalyze the phosphorylation of glyceric acid. These processes are optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phosphoglyceric acid.
Reduction: It can be reduced to glyceric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Phosphoglyceric acid.
Reduction: Glyceric acid.
Substitution: Various substituted glyceric acid derivatives depending on the reagent used.
科学研究应用
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other biochemical compounds.
Biology: It serves as an important intermediate in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is used in assays to study enzyme activities and metabolic disorders.
Industry: It is utilized in the production of biochemical reagents and as a standard in analytical chemistry.
作用机制
The mechanism of action of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate involves its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase. This conversion is crucial for the subsequent production of adenosine triphosphate (ATP) in the glycolytic pathway. The compound interacts with various enzymes and proteins, facilitating the transfer of phosphate groups and the generation of energy.
相似化合物的比较
3-Phosphoglyceric Acid: Another intermediate in glycolysis, differing by the position of the phosphate group.
Glyceric Acid: The non-phosphorylated form of the compound.
Phosphoenolpyruvate: The next intermediate in the glycolysis pathway after D-(+)-2-Phosphoglyceric Acid Sodium Hydrate.
Uniqueness: this compound is unique due to its specific role in the glycolysis pathway and its ability to be converted to phosphoenolpyruvate, a high-energy compound crucial for ATP production. Its sodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications.
属性
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPEWUYSSUSOD-QYUNTSNKSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Na3O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724567 |
Source


|
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70195-25-4 |
Source


|
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
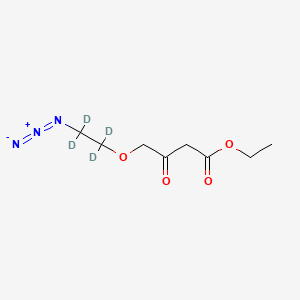
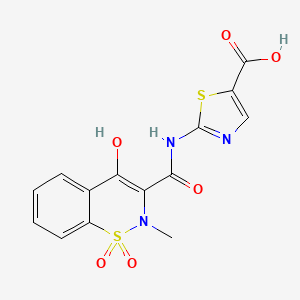
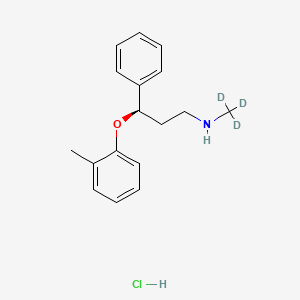
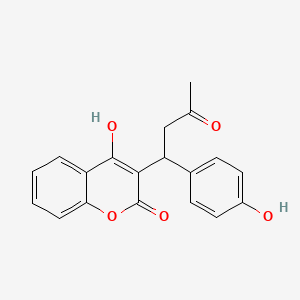
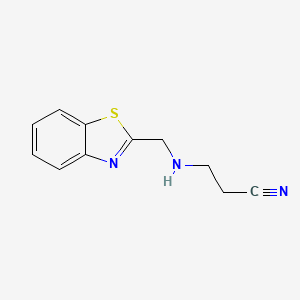

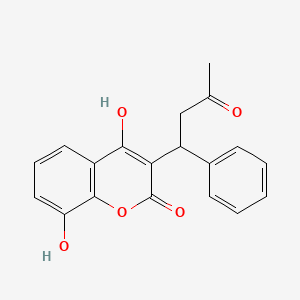
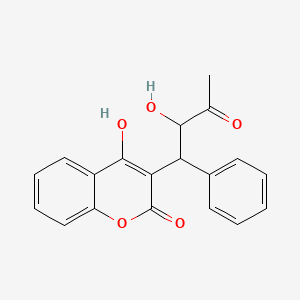
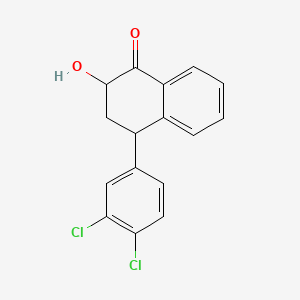


![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
